2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride
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Overview
Description
2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride typically involves multiple steps, including the formation of the pyrrolopyridine core and subsequent functionalization. Key steps may include:
Amination: Using hypervalent iodine reagents to introduce the amino group.
Cyclization: Employing Larock annulation to form the pyrrolopyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using metal catalysts to enhance reaction efficiency.
Purification: Employing techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halogens and alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may introduce new functional groups .
Scientific Research Applications
2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
Uniqueness
What sets 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride apart is its specific substitution pattern and its potent activity against FGFRs. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C10H12Cl3N3O2 |
---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
2-amino-3-(3-chloropyrrolo[2,3-b]pyridin-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H10ClN3O2.2ClH/c11-7-4-14(5-8(12)10(15)16)9-6(7)2-1-3-13-9;;/h1-4,8H,5,12H2,(H,15,16);2*1H |
InChI Key |
OYYPZICHCZDVLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2Cl)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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